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molecular formula C8H10F2N2O2 B129772 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 141573-95-7

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B129772
M. Wt: 204.17 g/mol
InChI Key: MRQQMVMIANXDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939673B2

Procedure details

10.0 g (30 mmol) of N-[(2E)-1-(difluoromethyl)-3-(dimethylamino)-2-(ethoxycarbonyl)prop-2-en-1-ylidene]-N-methylmethanaminium tetrafluoroborate were dissolved in 50 ml of acetonitrile and admixed with 2.3 g of methylhydrazine. After stirring at RT for 2 h, the acetonitrile was removed completely under reduced pressure. Distillation under reduced pressure or crystallization from n-hexane afforded 5.3 g (86% of theory) of the product having an m.p. of 63-65° C.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[F:6][CH:7]([F:22])[C:8](=[N+:19](C)C)/[C:9](/[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10]\[N:11](C)[CH3:12].CNN>C(#N)C>[F:6][CH:7]([F:22])[C:8]1[C:9]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10][N:11]([CH3:12])[N:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
F[B-](F)(F)F.FC(C(/C(=C\N(C)C)/C(=O)OCC)=[N+](C)C)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Smiles
CNN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acetonitrile was removed completely under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
under reduced pressure or crystallization from n-hexane
CUSTOM
Type
CUSTOM
Details
afforded 5.3 g (86% of theory) of the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(C1=NN(C=C1C(=O)OCC)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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